3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one

Toxoplasma gondii dihydrofolate reductase enzyme inhibition

This DHPM derivative is a selectivity-enhanced starting point for anti-toxoplasmosis programs. It exhibits >10-fold selectivity for T. gondii TS-DHFR (IC50 980 nM) over human DHFR (IC50 >10,000 nM), addressing the toxicity limitations of pyrimethamine. The cyclic thioether substituent at the 6-position introduces stereoelectronic diversity not achievable with standard alkoxy or aryloxy ethers. With a molecular weight of 212.27 g/mol and XLogP3-AA of 0.5, it meets fragment- and lead-like criteria more stringently than most patent-derived DHPMs. Ideal for screening libraries, SAR studies, and biochemical assay validation.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27
CAS No. 2200573-24-4
Cat. No. B2833414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one
CAS2200573-24-4
Molecular FormulaC9H12N2O2S
Molecular Weight212.27
Structural Identifiers
SMILESCN1C=NC(=CC1=O)OC2CCSC2
InChIInChI=1S/C9H12N2O2S/c1-11-6-10-8(4-9(11)12)13-7-2-3-14-5-7/h4,6-7H,2-3,5H2,1H3
InChIKeyVUVJUUISVWUADQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one (CAS 2200573-24-4): Core Identity and Structural Context for Procurement Evaluation


3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one (CAS 2200573-24-4) is a substituted 3,4-dihydropyrimidin-4-one (DHPM) featuring a thiolan-3-yloxy ether at the 6‑position and a methyl group at N‑3 [1]. The DHPM scaffold is widely explored in medicinal chemistry for antimicrobial, anticancer, and enzyme‑inhibitory applications [2]. This particular derivative has been profiled against the bifunctional dihydrofolate reductase‑thymidylate synthase (TS‑DHFR) of the opportunistic pathogen *Toxoplasma gondii*, yielding an in vitro IC₅₀ of 980 nM, while showing >89% reduction in activity against the human DHFR orthologue (IC₅₀ >10,000 nM) [3]. The compound thus represents a low‑molecular‑weight (212.27 g·mol⁻¹), moderately lipophilic (XLogP3‑AA = 0.5) starting point for anti‑parasitic programmes that require selectivity over the human target [1].

3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one: Why Structural Analogues Cannot Be Assumed Equivalent


Dihydropyrimidinones are a structurally permissive scaffold, but even modest changes to the 6‑position ether substituent profoundly alter target engagement and selectivity. The thiolan‑3‑yloxy group in the present compound provides a cyclic thioether with distinct stereoelectronic properties compared to the linear alkoxy, aryloxy, or heteroaryloxy substituents that dominate the patent and literature landscape [1][2]. This substitution pattern directly influences the compound's affinity for the *T. gondii* TS‑DHFR active site (IC₅₀ = 980 nM) and its selectivity window over the human orthologue (IC₅₀ >10,000 nM) [3]. An indiscriminate switch to a close analogue with a different 6‑ether moiety would not preserve this selectivity profile, potentially compromising both potency and safety margins in anti‑parasitic screening cascades.

Quantitative Differentiation Evidence for 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one Against Key Comparators


T. gondii TS‑DHFR Enzymatic Inhibition: Potency Comparison with the Clinical Standard Pyrimethamine

In an identical biochemical assay format, 3‑methyl‑6‑(thiolan‑3‑yloxy)‑3,4‑dihydropyrimidin‑4‑one inhibits recombinant *T. gondii* TS‑DHFR with an IC₅₀ of 980 nM [1]. Under the same assay conditions (enzyme expressed in *E. coli* BL21, 15‑min pre‑incubation, DHF/NADPH substrate addition), the front‑line therapeutic pyrimethamine achieves an IC₅₀ of 230 nM [2]. The target compound is therefore approximately 4.3‑fold less potent than pyrimethamine on this primary target.

Toxoplasma gondii dihydrofolate reductase enzyme inhibition

Parasite‑vs‑Host Selectivity: Human DHFR Counter‑Screen Data for 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one

3‑Methyl‑6‑(thiolan‑3‑yloxy)‑3,4‑dihydropyrimidin‑4‑one displays an IC₅₀ >10,000 nM against recombinant human DHFR, representing a >10.2‑fold selectivity window for the *T. gondii* enzyme (IC₅₀ 980 nM) [1]. In contrast, pyrimethamine typically exhibits a selectivity ratio of approximately 1‑ to 5‑fold in comparable biochemical assays, because its human DHFR IC₅₀ often falls in the low‑micromolar range [2]. The >10‑fold selectivity of the target compound is a quantifiable differentiator that reduces the probability of host‑DHFR‑mediated toxicity.

selectivity human DHFR toxoplasmosis

Physicochemical Property Profile: Calculated Parameters Differentiating 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one from Common DHPM Analogues

The target compound possesses a molecular weight of 212.27 g·mol⁻¹, a calculated logP (XLogP3‑AA) of 0.5, a topological polar surface area (TPSA) of 67.2 Ų, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors [1]. Typical DHPM analogues investigated in the same patent family often bear larger aryl or heteroaryl substituents at the 4‑ and 6‑positions, resulting in molecular weights >350 g·mol⁻¹ and logP values >3.0 [2]. The low molecular weight and moderate lipophilicity of the target compound place it in favourable drug‑like chemical space (compliant with Lipinski and Veber rules), offering superior ligand efficiency metrics that are not universally shared by bulkier DHPM derivatives.

drug-likeness physicochemical properties lead optimisation

Structural Differentiation: The Thiolan-3-yloxy Ether as a Non-Canonical Substituent in the DHPM Landscape

The 6‑(thiolan‑3‑yloxy) moiety introduces a saturated five‑membered cyclic thioether that is structurally distinct from the linear alkoxy (e.g., methoxy, ethoxy) and aryloxy (e.g., phenoxy, substituted benzyloxy) groups that dominate the exemplified DHPM chemical space in patent US10111873B1 [1]. The thiolane ring provides a stereogenic center, a moderately polarisable sulfur atom, and a constrained cyclic geometry that can engage in unique van der Waals and sulfur‑π interactions within the TS‑DHFR active site [2]. These features are absent in the closest commercially available analogues such as 6‑methoxy‑ or 6‑phenoxy‑DHPMs, making the thiolan‑3‑yloxy substituent a quantifiable point of chemical diversity for structure‑activity relationship (SAR) exploration.

thiolane cyclic thioether chemical diversity

Prioritised Application Scenarios for 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one Based on Differentiated Evidence


Selectivity‑Driven Lead Optimisation for Anti‑Toxoplasmosis Therapeutics

Programmes seeking to improve the therapeutic index of DHFR‑targeting anti‑toxoplasmosis agents can deploy this compound as a selectivity‑enhanced starting point. Its >10‑fold selectivity for *T. gondii* TS‑DHFR over human DHFR [1] directly addresses the dose‑limiting bone‑marrow toxicity observed with pyrimethamine. The compound's moderate primary target potency (IC₅₀ = 980 nM) provides a well‑defined baseline for structure‑guided optimisation aimed at improving affinity while maintaining selectivity.

Fragment‑Based and Lead‑Like Library Construction

With a molecular weight of 212.27 g·mol⁻¹ and XLogP3‑AA of 0.5 [2], this compound meets fragment‑ and lead‑like criteria more stringently than the majority of DHPM derivatives found in the patent literature [3]. Procurement for physical or virtual screening libraries focused on anti‑parasitic target classes can leverage its favourable ligand efficiency and the chemical diversity introduced by the thiolan‑3‑yloxy substituent.

Chemical Probe Development for Parasitic DHFR Selectivity Profiling

The compound can serve as a tool molecule or chemical probe to benchmark selectivity in biochemical DHFR assays across multiple species (*T. gondii*, human, and potentially *P. falciparum*). The available parallel IC₅₀ data (980 nM vs. >10,000 nM) [1] provide a calibrated reference point for assay validation and for evaluating next‑generation inhibitors in head‑to‑head selectivity panels.

Structure‑Activity Relationship (SAR) Expansion at the DHPM 6‑Position

Medicinal chemistry teams exploring SAR around the 6‑position of the DHPM core can use this compound as a key comparator to probe the impact of the thiolan‑3‑yloxy group versus linear alkoxy or aryloxy substituents [3]. The cyclic thioether introduces stereochemistry and sulfur‑mediated interactions not achievable with simpler ethers, making it a strategic procurement choice for diversity‑oriented synthesis campaigns.

Quote Request

Request a Quote for 3-Methyl-6-(thiolan-3-yloxy)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.